3-(1H-Pyrrol-2-yl)-1H-Indazol-5-amine is a compound belonging to the indazole family, characterized by a fused bicyclic structure containing both indazole and pyrrole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. The synthesis and modification of indazole derivatives are of significant interest for drug discovery, as they often exhibit diverse pharmacological effects.
3-(1H-Pyrrol-2-yl)-1H-Indazol-5-amine is classified as an organic compound with the following characteristics:
The synthesis of 3-(1H-Pyrrol-2-yl)-1H-Indazol-5-amine can be approached through several methods:
Methods:
Technical Details:
The synthesis typically requires catalysts such as palladium or rhodium and may involve various solvents and temperatures to optimize yields. Reaction conditions can be fine-tuned based on the substituents present on the starting materials.
The molecular structure of 3-(1H-Pyrrol-2-yl)-1H-Indazol-5-amine consists of:
Key structural data include:
3-(1H-Pyrrol-2-yl)-1H-Indazol-5-amine can participate in various chemical reactions due to its functional groups:
Reactions:
Technical Details:
These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of suitable solvents or catalysts to facilitate the desired transformations.
The mechanism of action for 3-(1H-Pyrrol-2-yl)-1H-Indazol-5-amine is not fully elucidated but is believed to involve:
Data from biological assays suggest that this compound exhibits significant activity against certain cancer cell lines, indicating its potential as a therapeutic agent .
Relevant data indicate that modifications at various positions on the indazole or pyrrole rings can significantly alter both physical and chemical properties, impacting solubility and bioactivity .
3-(1H-Pyrrol-2-yl)-1H-Indazol-5-amine has several scientific applications:
The molecular architecture of 3-(1H-pyrrol-2-yl)-1H-indazol-5-amine integrates two nitrogen-rich heterocycles: a bicyclic indazole core fused with a monocyclic pyrrole unit. This hybrid exhibits planar topology conducive to π-stacking interactions and hydrogen-bonding capabilities via its pyrrole NH group (pKa ~17) and indazole NH (pKa ~14), enabling versatile target engagement. The indazole moiety provides structural rigidity, while the pyrrole ring contributes electron-rich character, facilitating interactions with hydrophobic enzyme pockets. Such dual-heterocyclic systems are increasingly prioritized in drug design due to enhanced binding affinity and selectivity profiles compared to single-ring scaffolds [2] [9].
Table 1: Pharmacologically Active Indazole-Based Drugs
Drug Name | Therapeutic Area | Key Structural Features |
---|---|---|
Niraparib | Anticancer (PARP inhibitor) | 1H-Indazole-7-carboxamide |
Pazopanib | Anticancer (TKI) | 1H-Indazol-3-amine backbone |
Benzydamine | Anti-inflammatory | 1H-Indazole with tertiary amine |
Bendazac | Anti-inflammatory | 1H-Indazole-3-acetic acid derivative |
Indazole-pyrrole hybrids like 3-(1H-pyrrol-2-yl)-1H-indazol-5-amine leverage this pharmacophoric efficiency. The 5-amino group on the indazole ring serves as a hydrogen-bond donor/acceptor, while the 3-pyrrolyl substituent enables hydrophobic contacts. This configuration mimics nucleotide base-pairing interactions, potentially explaining its relevance in kinase inhibition contexts [2] [7].
Heterocycles constitute >85% of FDA-approved small-molecule drugs due to their favorable pharmacokinetic properties and target compatibility. Indazole and pyrrole independently demonstrate broad bioactivity:
Table 2: Key Heterocyclic Motifs and Their Biological Roles
Heterocycle | Representative Drugs | Primary Biological Activities |
---|---|---|
Indazole | Pazopanib, Niraparib | Kinase inhibition, DNA repair blockade |
Pyrrole | Sunitinib, Atorvastatin | Antiangiogenic, HMG-CoA reductase inhibition |
Imidazole | Cimetidine, Ketoconazole | Histamine antagonism, Antifungal action |
Pyrimidine | Lamivudine, Rosuvastatin | Antiviral, Cholesterol reduction |
Hybridization of indazole and pyrrole creates synergistic effects:
The systematic exploration of 3-(1H-pyrrol-2-yl)-1H-indazol-5-amine emerged in the early 2000s alongside growing interest in polyheterocyclic kinase inhibitors. Key milestones include:
Table 3: Historical Development Timeline
Year | Advancement | Research Context |
---|---|---|
2009 | In vivo antioxidant profiling in rats | Oxidative stress response studies |
2010s | Development of catalytic cyclization protocols | Synthetic methodology optimization |
2018 | Incorporation in indolinone-based kinase inhibitors | Antiangiogenic drug design |
2021 | Application in pyrrole-aminopyrimidine ensembles | Anticancer lead optimization |
2024 | Evaluation in CDC42/RHOJ inhibitor scaffolds | Metastasis inhibition strategies |
The compound’s commercial availability (CAS 351456-35-4) since the mid-2010s accelerated pharmacological studies, though clinical translation remains nascent. Current research prioritizes its integration into bifunctional molecules, particularly as:
Recent innovations focus on structural diversification at N1 of pyrrole and C5 of indazole to enhance potency against drug-resistant targets, positioning this scaffold at the forefront of adaptive drug design [6] [9].
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: